

# Formulation of Diallyl Phthalate (DAP) Thermosetting Molding Compounds: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Diallyl phthalate*

Cat. No.: *B1670388*

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## Introduction

**Diallyl phthalate** (DAP) thermosetting molding compounds are a class of high-performance polymers known for their exceptional electrical insulation properties, dimensional stability, and resistance to heat, moisture, and chemicals.<sup>[1][2]</sup> These characteristics make them ideal for demanding applications in the electronics, aerospace, and automotive industries, where reliability under harsh conditions is paramount.<sup>[3][4]</sup> This document provides detailed application notes and experimental protocols for the formulation, compounding, and characterization of DAP thermosetting molding compounds.

## Core Components of DAP Molding Compounds

**Diallyl phthalate** thermosetting molding compounds are composite materials typically comprising a DAP prepolymer, a polymerization initiator, various fillers for reinforcement and property modification, and other additives to aid in processing and enhance performance.

1. **Diallyl Phthalate** (DAP) Prepolymer: The foundation of the molding compound is a partially polymerized DAP resin, often referred to as a prepolymer.<sup>[5]</sup> This prepolymer is a solid, linear or branched polymer that can soften and flow under heat and pressure during molding, before

crosslinking into a rigid, three-dimensional network.[5] The synthesis of the prepolymer involves the polymerization of DAP monomer to a point just before gelation.[5]

2. Polymerization Initiators (Catalysts): The curing or crosslinking of the DAP prepolymer is initiated by free-radical catalysts, typically organic peroxides.[5] The choice of initiator depends on the desired curing temperature and rate. Common initiators include tert-butyl perbenzoate and dicumyl peroxide.[5] The concentration of the initiator usually ranges from 1% to 5% by weight of the polymerizable materials.[5]

3. Fillers: Fillers are incorporated to enhance the mechanical, thermal, and electrical properties of the final molded part, as well as to reduce cost. The filler content can be up to 200 parts by weight per 100 parts of the polymerizable material.[5] Common types of fillers include:

- Glass Fibers (Short and Long): Improve strength, stiffness, and impact resistance.[2]
- Mineral Fillers (e.g., Asbestos, Silica, Calcium Carbonate): Enhance dimensional stability, electrical properties, and heat resistance.[5][6]

4. Other Additives: A variety of other additives are often included in the formulation to facilitate processing and improve specific properties:

- Mold Release Agents: Such as calcium stearate or lauric acid, are used to prevent the molded part from sticking to the mold.[5]
- Pigments: For coloration.[5]
- Coupling Agents: Silane-based coupling agents, like vinyl tris(2-methoxyethoxy)silane, are used to improve the adhesion between the polymer matrix and the inorganic fillers.[5]
- Flame Retardants: Chlorine-containing compounds may be added to enhance flame retardancy.[5]

## Formulation Examples

The following tables summarize example formulations for DAP thermosetting molding compounds based on publicly available data. These formulations illustrate the typical composition for different types of filled compounds.

Table 1: Asbestos-Filled **Diallyl Phthalate** Molding Compound Formulation

Component	Parts by Weight
DAP Prepolymer	190
DAP Monomer	10
tert-Butyl Perbenzoate	6
Calcium Stearate	4
Asbestos Floats	200

Source: Adapted from US Patent 3,385,836 A[7]

Table 2: General Purpose Glass-Fiber Filled **Diallyl Phthalate** Molding Compound Properties

Property	Value	Test Method
Specific Gravity	1.72	ASTM D792
Molding Temperature	135 - 190 °C	-
Molding Pressure	500 - 8,000 psi	-
Mold Shrinkage	0.001 - 0.004 in/in	ASTM D955
Impact Strength (Izod)	0.50 - 1.2 ft-lb/in of notch	ASTM D256
Flexural Strength	13,000 - 15,000 psi	ASTM D790
Compressive Strength	24,000 - 26,000 psi	ASTM D695
Tensile Strength	6,000 - 10,000 psi	ASTM D638
Heat Distortion Temperature	260 °C	ASTM D648
Water Absorption (48 hrs @ 50°C)	0.25 %	ASTM D570
Arc Resistance	145 seconds	ASTM D495
Dielectric Strength (Dry)	380 volts/mil	ASTM D149

Source: Cosmic Plastics, TECHNICAL DATA SHEET D33 / 6120 DAP[8]

## Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DAP thermosetting molding compounds.

### Protocol 1: Compounding of Diallyl Phthalate Molding Material

Objective: To uniformly mix the components of the DAP molding compound.

Materials and Equipment:

- DAP prepolymer
- Filler (e.g., chopped glass fibers, asbestos floats)
- Peroxide initiator (e.g., tert-butyl perbenzoate)
- Mold release agent (e.g., calcium stearate)
- Coupling agent (optional)
- Acetone (or other suitable solvent)
- Heavy-duty dough-type mixer
- Two-roll mill with differential speed and heating capabilities
- Ventilated oven

Procedure:

- Pre-mixing:
  1. In the heavy-duty dough-type mixer, combine the DAP prepolymer, filler, peroxide initiator, mold release agent, and any other additives.
  2. Add a sufficient amount of acetone to flux the materials into a homogeneous mass.<sup>[5]</sup>

3. Mix until all components are thoroughly dispersed.
- Solvent Evaporation:
    1. Spread the mixed material in a shallow tray.
    2. Place the tray in a ventilated oven at a temperature sufficient to evaporate the acetone without initiating significant polymerization (e.g., 50-70°C).
    3. Dry the compound until the solvent has been completely removed.
  - Milling:
    1. Set the gap between the rolls of the two-roll mill to the desired thickness (e.g., 0.050 inches).[\[5\]](#)
    2. Heat the rolls to a temperature that will soften the material but not cause premature curing. A typical setup involves a fast roll at a higher temperature (e.g., 200°F or 93°C) and a slow roll at a slightly lower temperature.[\[5\]](#)
    3. Pass the dried compound through the heated rolls for a specified time (e.g., 90 seconds) to achieve further homogenization and densification.[\[5\]](#)
    4. The material will form a sheet on one of the rolls.
  - Final Processing:
    1. Remove the sheet of compounded material from the mill.
    2. Allow the sheet to cool to room temperature.
    3. The cooled sheet can then be ground into a granular molding powder or cut into preforms for molding.

## Protocol 2: Compression Molding of Test Specimens

Objective: To fabricate standardized test specimens from the DAP molding compound for characterization.

**Materials and Equipment:**

- DAP molding compound (granular or preform)
- Compression molding press with heated platens and temperature control
- Mold for the desired test specimen geometry (e.g., tensile bar, flexural bar, impact specimen)
- Mold release agent
- Timer
- Personal protective equipment (heat-resistant gloves, safety glasses)

**Procedure:**

- Mold Preparation:
  1. Clean the mold thoroughly to remove any residue from previous use.
  2. Apply a thin, uniform coat of a suitable mold release agent to all surfaces of the mold cavity.
- Molding Cycle:
  1. Preheat the platens of the compression molding press to the desired molding temperature (typically between 135°C and 190°C).[8]
  2. Place the pre-weighed charge of DAP molding compound (either as granules or a preform) into the preheated mold cavity.
  3. Close the press and apply the specified molding pressure (typically between 500 and 8,000 psi).[8]
  4. Start the timer for the recommended cure time. The cure time will depend on the formulation, part thickness, and molding temperature.
  5. Once the cure time is complete, open the press and carefully remove the molded part.

- Post-Molding:
  1. Allow the molded part to cool to room temperature.
  2. Remove any flash (excess material) from the edges of the part.
  3. For some applications, a post-curing step in an oven may be performed to ensure complete crosslinking.

## Protocol 3: Characterization of Molded DAP Specimens

Objective: To evaluate the physical, mechanical, and electrical properties of the cured DAP molding compound according to standardized test methods.

Materials and Equipment:

- Cured DAP test specimens
- Universal testing machine (for tensile, flexural, and compressive strength)
- Izod impact tester
- Heat distortion temperature (HDT) apparatus
- Water absorption test equipment (balance, oven, desiccator)
- Arc resistance tester
- Dielectric strength tester

Procedure: The following ASTM standard test methods are commonly used for the characterization of thermosetting molding compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#) For detailed procedures, refer to the specific ASTM documents.

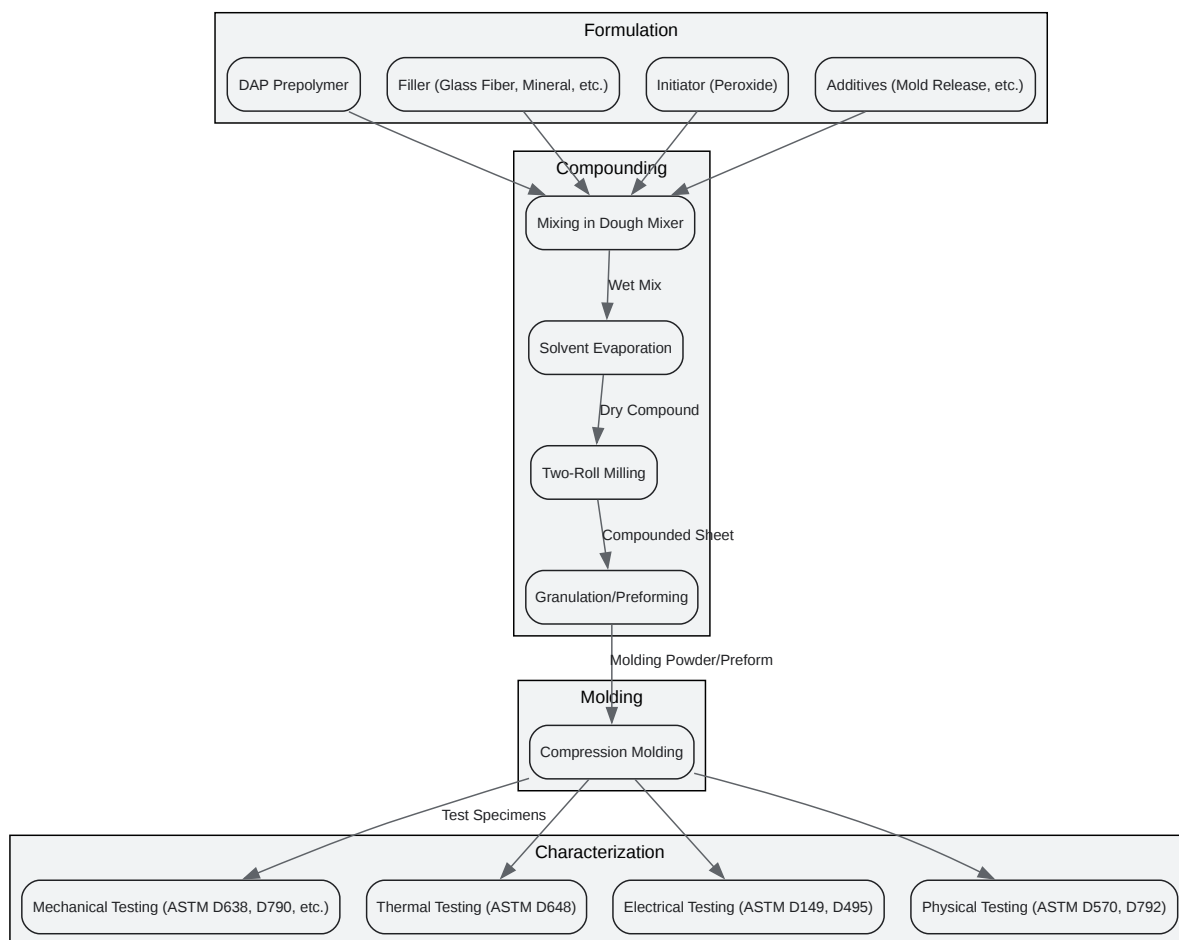
- ASTM D792: Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement.
- ASTM D256: Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.

- ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
- ASTM D695: Standard Test Method for Compressive Properties of Rigid Plastics.
- ASTM D638: Standard Test Method for Tensile Properties of Plastics.
- ASTM D648: Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position.
- ASTM D570: Standard Test Method for Water Absorption of Plastics.
- ASTM D495: Standard Test Method for High-Voltage, Low-Current, Dry Arc Resistance of Solid Electrical Insulation.
- ASTM D149: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies.

## Visualization of Workflows

### DAP Molding Compound Formulation and Testing Workflow

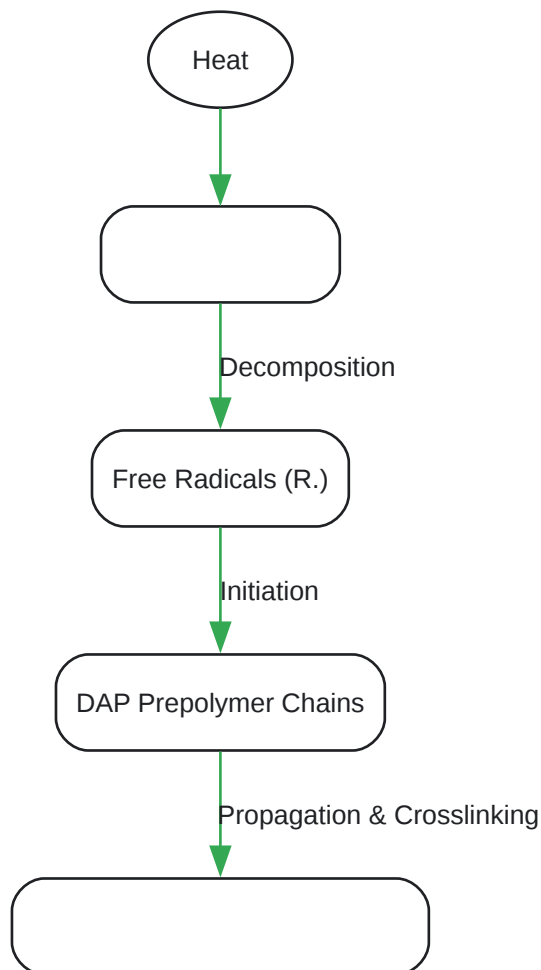




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Caption: Workflow for DAP Molding Compound Formulation and Testing.

## Curing Mechanism of Diallyl Phthalate



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Caption: Simplified Curing Mechanism of DAP Resins.

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